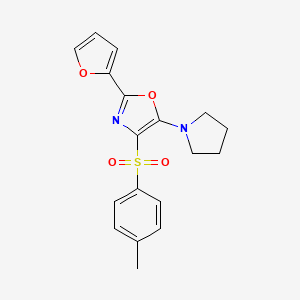
2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole” is a complex organic molecule that contains a furan ring, a pyrrolidine ring, and a tosyloxazole group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrrolidine is an organic compound with the formula (CH2)4NH. It is a cyclic secondary amine, also referred to as a saturated heterocycle. Tosyloxazole is a type of organic compound containing a tosyl group (CH3C6H4SO2) attached to an oxazole ring.
Physical And Chemical Properties Analysis
Based on the search results, the compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability would need to be determined experimentally.Applications De Recherche Scientifique
Optoelectronic Properties and Electrosynthesis
The compound 2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole shares structural similarities with molecules that have been explored for their optoelectronic properties. For example, furan and pyridinechalcogenodiazole-based π-conjugated systems, incorporating furan and pyrrolidinyl groups, were designed and synthesized via a donor-acceptor approach. These materials, including monomers and polymers, exhibit interesting optical and electrochemical behaviors, demonstrating their potential in electrochromic applications. The systematic investigation of their structure characterization, including FTIR, SEM, and DFT theoretical calculations, sheds light on the intramolecular charge transfer nature of these compounds. Such research highlights the relevance of furan and pyrrolidinyl-containing compounds in the development of new materials with desirable optoelectronic properties (Liu et al., 2016).
DNA Intercalation and Anticancer Activity
Compounds structurally related to 2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole have been investigated for their biological activity, particularly in anticancer research. A novel indeno[1,2-b]pyridinone derivative demonstrated significant activity as a DNA intercalative human topoisomerase IIα catalytic inhibitor, showcasing stronger activity and lower DNA toxicity compared to established drugs like etoposide. This compound, displaying caspase 3-independent anticancer activity, underscores the potential therapeutic applications of furan and pyrrolidinyl derivatives in cancer treatment (Jeon et al., 2017).
Supramolecular Gelators and Selective Sensing
The design and synthesis of furan and pyrrole-based pyridine/pyridinium bisamides have been explored for their use as supramolecular gelators. These compounds demonstrate the ability to form gels in the presence of specific metal ions, showcasing their potential in selective sensing applications. Furthermore, the encapsulation and release of chemopreventive drugs like curcumin have been studied using these gelators, suggesting their utility in drug delivery systems (Panja, Ghosh, & Ghosh, 2018).
Antimicrobial Activity of Heterocyclic Compounds
Research on heterocyclic compounds, including those with furan and pyrrolidinyl groups, has demonstrated their potential in antimicrobial applications. For example, various heterocyclic compounds found in Maillard reaction products, such as pyrroles and furans, have shown remarkable antioxidant activity, which could be beneficial in enhancing the shelf life of food products and possibly in developing antimicrobial agents (Yanagimoto et al., 2002).
Propriétés
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13-6-8-14(9-7-13)25(21,22)17-18(20-10-2-3-11-20)24-16(19-17)15-5-4-12-23-15/h4-9,12H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIHKCXFNYRWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

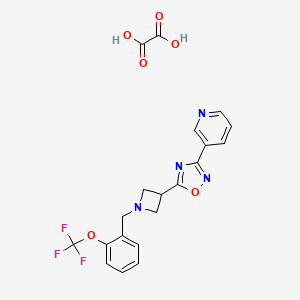
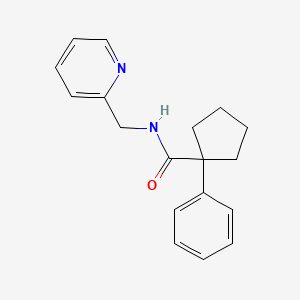
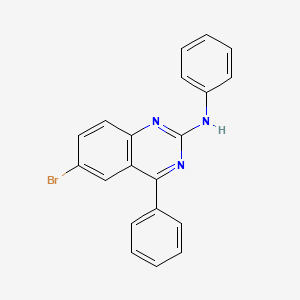
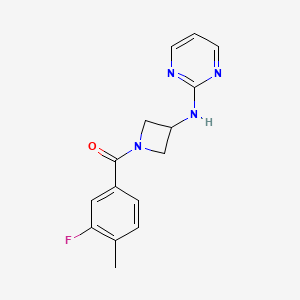
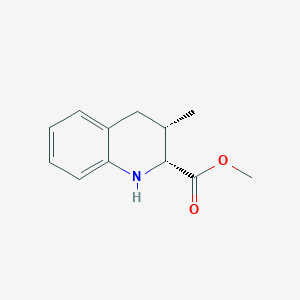
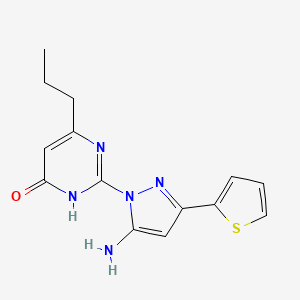
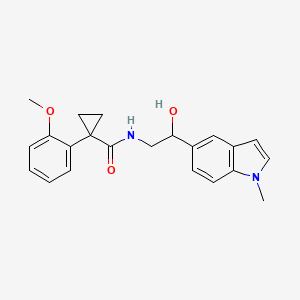
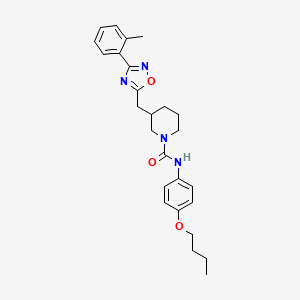
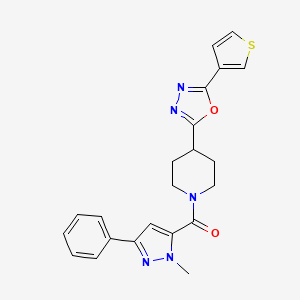
![5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602205.png)
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2602208.png)
![4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2602210.png)
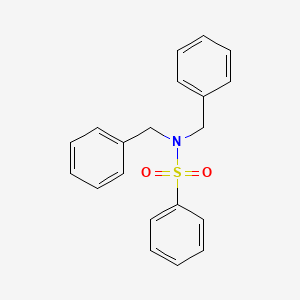
![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2602213.png)